molecular formula C12H18ClNO2 B13731760 Methyl (3R)-3-(Benzylamino)butanoate hydrochloride

Methyl (3R)-3-(Benzylamino)butanoate hydrochloride

Cat. No.: B13731760
M. Wt: 243.73 g/mol
InChI Key: ZFUAQQCARWPSBA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R)-3-(Benzylamino)butanoate hydrochloride typically involves the reaction of (3R)-3-(Benzylamino)butanoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-(Benzylamino)butanoate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (3R)-3-(Benzylamino)butanoate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (3R)-3-(Benzylamino)butanoate hydrochloride involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active benzylamino moiety, which then exerts its effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R)-3-(Amino)butanoate hydrochloride
  • Ethyl (3R)-3-(Benzylamino)butanoate hydrochloride
  • Methyl (3R)-3-(Benzylamino)propanoate hydrochloride

Uniqueness

Methyl (3R)-3-(Benzylamino)butanoate hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzylamino group enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

methyl 3-(benzylamino)butanoate;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-10(8-12(14)15-2)13-9-11-6-4-3-5-7-11;/h3-7,10,13H,8-9H2,1-2H3;1H

InChI Key

ZFUAQQCARWPSBA-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)NCC1=CC=CC=C1.Cl

Origin of Product

United States

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